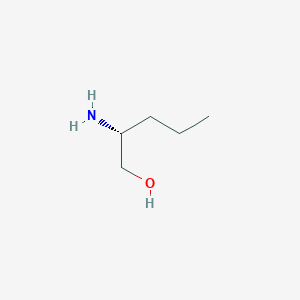

(R)-2-Aminopentan-1-ol

CAS No.: 80696-30-6; 80696-30-6

Cat. No.: VC4371862

Molecular Formula: C5H13NO

Molecular Weight: 103.165

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80696-30-6; 80696-30-6 |

|---|---|

| Molecular Formula | C5H13NO |

| Molecular Weight | 103.165 |

| IUPAC Name | (2R)-2-aminopentan-1-ol |

| Standard InChI | InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |

| Standard InChI Key | ULAXUFGARZZKTK-RXMQYKEDSA-N |

| SMILES | CCCC(CO)N |

Introduction

Structural Characteristics and Physicochemical Properties

(R)-2-Aminopentan-1-ol, also known as D-Norvalinol, features a pentane backbone with hydroxyl (-OH) and amine (-NH) groups at the 1- and 2-positions, respectively. The (R)-configuration at the chiral center confers stereoselectivity in reactions, making it indispensable for asymmetric synthesis . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 103.16 g/mol | |

| IUPAC Name | (2R)-2-aminopentan-1-ol | |

| SMILES | CCCC@HN | |

| Boiling Point | ~195–200°C (estimated) | |

| Density | ~0.915 g/cm³ (estimated) | |

| Solubility | Partially soluble in polar solvents |

The compound’s planar carbon chain and hydrogen-bonding capacity facilitate interactions in catalytic systems and biological matrices .

Synthesis Methods

Reductive Amination

The most common synthesis involves reductive amination of pentanal derivatives. Pentanal reacts with ammonia or amines under catalytic hydrogenation (e.g., ) to yield the racemic mixture, which is resolved via chiral chromatography or enzymatic methods to isolate the (R)-enantiomer. Optimized conditions include:

-

Catalyst: Ru or Pd complexes

-

Temperature: 60–80°C

-

Pressure: 1–3 bar

This method achieves yields of 70–85% with >99% enantiomeric excess (ee).

Biosynthetic Approaches

Recent advances employ engineered polyketide synthase (PKS) systems to produce amino alcohols. By modifying acyl carrier proteins (ACPs) and thioesterases, researchers have synthesized (R)-2-Aminopentan-1-ol in microbial hosts like Streptomyces albus, achieving titers up to 765 mg/L in shake-flask cultures .

Applications in Organic Synthesis

Chiral Intermediate for Pharmaceuticals

(R)-2-Aminopentan-1-ol is a precursor to (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate in synthesizing (R)-1-(benzofuran-2-yl)-2-propylaminopentane, a compound with demonstrated activity in neurological disorders . The aziridine formation proceeds via intramolecular cyclization under basic conditions .

Substrate for Enzymatic Reactions

The compound serves as a chiral substrate for dihydroxyacetone phosphate (DHAP)-dependent aldolases, enabling stereoselective C–C bond formation in natural product synthesis . For example, it facilitates the synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, a dual toll-like receptor modulator .

Catalytic Asymmetric Transformations

In Ru-catalyzed oxidative lactamization, (R)-2-Aminopentan-1-ol derivatives form γ-lactams, critical motifs in antibiotics like penams. The reaction proceeds via amino aldehyde intermediates, with yields exceeding 90% under optimized conditions .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation (Cat. 2) | H315 | Wear nitrile gloves |

| Eye Irritation (Cat. 2) | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use fume hoods |

Recent Advances and Future Directions

Biocatalytic Production

Metabolic engineering of E. coli with CCR (crotonyl-CoA reductase) and ADH (alcohol dehydrogenase) genes has improved biosynthetic yields to 1,008 mg/L, highlighting sustainable production routes .

Computational Design

Density functional theory (DFT) studies optimize reaction pathways for aziridine synthesis, reducing energy barriers by 15–20% .

Green Chemistry

Water-mediated reductive amination and solvent-free cyclization protocols minimize waste generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume